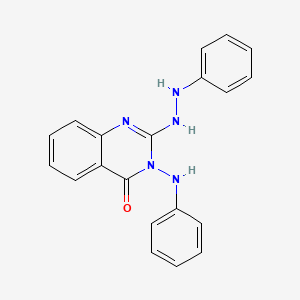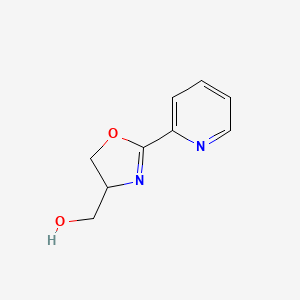
(2-Pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL is a chiral compound featuring a pyridine ring and an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxazoline ring. Common reagents used in the synthesis include thionyl chloride, which acts as a dehydrating agent, and pyridine, which serves as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and enantiomeric excess of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL: The enantiomer of the compound with different chiral properties.
2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL: Lacks the chiral center, resulting in different biological activity.
Other oxazoline derivatives: Compounds with similar structures but different substituents on the oxazoline ring.
Uniqueness
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral ligand and its potential bioactivity make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2 |
Clave InChI |
CIXRVJOKGHDAMJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


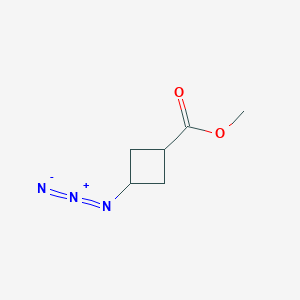
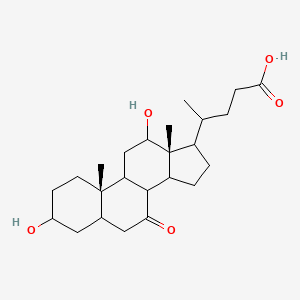
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
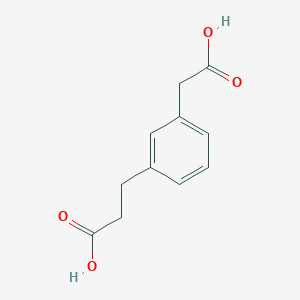
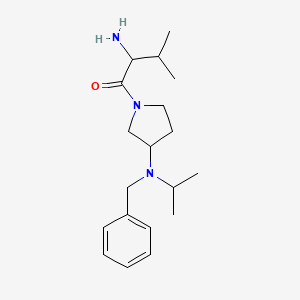
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)



![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
